Nictindole
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Overview
Description
Nictindole is an organic compound belonging to the class of indolecarboxylic acids and derivatives Indolecarboxylic acids and derivatives are compounds containing a carboxylic acid group (or a derivative thereof) linked to an indole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nictindole can be achieved through various methods. One common approach involves the cyclization of ortho-substituted anilines or halobenzenes, followed by the formation of C–C or C–N bonds to an unactivated C–H bond . This method allows for the construction of the indole ring system, which is a key feature of this compound.
Another method involves the use of reverse-phase high-performance liquid chromatography (HPLC) with a mobile phase containing acetonitrile, water, and phosphoric acid . This method is suitable for the isolation of impurities and can be used for preparative separation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of advanced chromatographic techniques, such as HPLC, ensures the purity and quality of the final product. The scalability of these methods allows for efficient production of this compound for various applications.
Chemical Reactions Analysis
Types of Reactions
Nictindole undergoes several types of chemical reactions, including:
Substitution: This compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Nitric acid, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Nicotinic acid and other oxidized derivatives.
Reduction: Reduced forms of this compound.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Nictindole has a wide range of scientific research applications, including:
Mechanism of Action
Nictindole exerts its effects by interacting with specific molecular targets and pathways. It acts as an agonist at nicotinic acetylcholine receptors (nAChRs), which are found in the central nervous system, autonomic ganglia, neuromuscular junctions, and adrenal medulla . By binding to these receptors, this compound stimulates neuronal activity and modulates synaptic transmission . This dual effect of stimulation and receptor blockade contributes to its unique pharmacological properties .
Comparison with Similar Compounds
Nictindole can be compared with other similar compounds, such as:
Nicotine: Both this compound and nicotine are alkaloids that interact with nicotinic acetylcholine receptors.
Indolecarboxylic Acids: This compound belongs to this class of compounds, which includes various derivatives with different functional groups and biological activities.
Similar Compounds
- Nicotine
- Indolecarboxylic acids and derivatives
This compound’s unique chemical structure and potential applications make it a valuable compound for scientific research and industrial use. Its ability to undergo various chemical reactions and interact with specific molecular targets highlights its versatility and significance in multiple fields.
Properties
CAS No. |
36504-64-0 |
---|---|
Molecular Formula |
C17H16N2O |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(2-propan-2-yl-1H-indol-3-yl)-pyridin-3-ylmethanone |
InChI |
InChI=1S/C17H16N2O/c1-11(2)16-15(13-7-3-4-8-14(13)19-16)17(20)12-6-5-9-18-10-12/h3-11,19H,1-2H3 |
InChI Key |
SOOXXPIIPHUERK-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C2=CC=CC=C2N1)C(=O)C3=CN=CC=C3 |
Canonical SMILES |
CC(C)C1=C(C2=CC=CC=C2N1)C(=O)C3=CN=CC=C3 |
Appearance |
Solid powder |
36504-64-0 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-isopropyl-nicotinyl-indole L 8027 L-8027 L8027 nictindole |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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